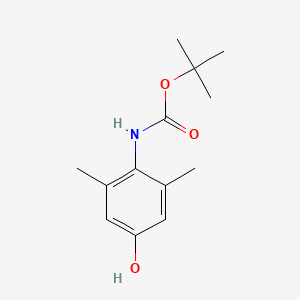tert-butyl N-(4-hydroxy-2,6-dimethylphenyl)carbamate
CAS No.: 1313430-55-5
Cat. No.: VC11684529
Molecular Formula: C13H19NO3
Molecular Weight: 237.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1313430-55-5 |
|---|---|
| Molecular Formula | C13H19NO3 |
| Molecular Weight | 237.29 g/mol |
| IUPAC Name | tert-butyl N-(4-hydroxy-2,6-dimethylphenyl)carbamate |
| Standard InChI | InChI=1S/C13H19NO3/c1-8-6-10(15)7-9(2)11(8)14-12(16)17-13(3,4)5/h6-7,15H,1-5H3,(H,14,16) |
| Standard InChI Key | XNWTWTPFHRLTLZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1NC(=O)OC(C)(C)C)C)O |
| Canonical SMILES | CC1=CC(=CC(=C1NC(=O)OC(C)(C)C)C)O |
Introduction
Structural and Chemical Profile
tert-Butyl N-(4-hydroxy-2,6-dimethylphenyl)carbamate belongs to the aryl carbamate family, featuring a tert-butyl carbamate group (-OC(=O)NH-) attached to a 4-hydroxy-2,6-dimethylphenyl moiety. The Boc group is widely utilized in peptide synthesis and drug design for its stability under basic conditions and selective deprotection under acidic conditions . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 237.29 g/mol | |
| CAS Number | 185063-84-7 | |
| Solubility | Soluble in THF, DCM, DMSO | |
| Stability | Stable under anhydrous conditions |
The compound’s structure confers moderate polarity, facilitating purification via column chromatography (e.g., petroleum ether/ethyl acetate mixtures) . Its phenolic hydroxyl group remains reactive, enabling further functionalization through alkylation or acylation reactions.
Synthesis and Optimization
Conventional Synthetic Route
The synthesis involves reacting 4-hydroxy-2,6-dimethylaniline with tert-butyl chloroformate in the presence of a base. A representative procedure from recent literature outlines:
-
Reagents: 4-hydroxy-2,6-dimethylaniline (1 equiv), tert-butyl chloroformate (1.1 equiv), triethylamine (2 equiv).
-
Conditions: Anhydrous THF at 0°C, progressing to room temperature for 6 hours.
-
Workup: Quenching with water, extraction with dichloromethane, and purification via column chromatography (80:20 petroleum ether/ethyl acetate).
This method yields the product in 66–90% purity, confirmed by NMR and high-resolution mass spectrometry (HRMS) .
Electrochemical Approaches
Recent advances in green chemistry have explored electrochemical methods for carbamate synthesis. While direct data for this compound is limited, analogous protocols using quasi-divided flow cells demonstrate potential for scaling without catalysts . Such methods could reduce reliance on hazardous reagents like triethylamine.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
δ 9.09 (s, 1H, phenolic -OH),
-
δ 8.02 (s, 1H, carbamate -NH),
-
δ 6.42 (s, 2H, aromatic H-3 and H-5),
-
δ 2.04 (s, 6H, 2×CH),
-
δ 1.43 (s, 9H, tert-butyl).
-
δ 155.2 (C=O),
-
δ 154.1 (aromatic C-4),
-
δ 136.8 (aromatic C-2 and C-6),
-
δ 126.6 (aromatic C-1),
-
δ 114.1 (aromatic C-3 and C-5),
-
δ 77.8 (tert-butyl C-O),
-
δ 28.2 (tert-butyl CH),
-
δ 18.1 (aromatic CH).
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI) calculates for [M-H]: 236.1281; observed: 236.1302 .
Industrial and Research Applications
Protective Group in Organic Synthesis
The Boc group’s stability makes this compound valuable for protecting amines during multi-step syntheses. Its orthogonal deprotection (e.g., using trifluoroacetic acid) allows selective modification of functional groups .
Pharmaceutical Intermediate
The phenolic hydroxyl group serves as a handle for conjugating drug moieties. For instance, coupling with phosphoramidates or benzyl chloroformates could yield prodrugs with enhanced bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume